9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-
Description
This anthraquinone derivative features a unique substitution pattern: an amino group at position 1, a bromo group at position 2, hydroxyl groups at positions 4 and 8, and a phenylmethylamino group at position 4. The phenylmethylamino group increases lipophilicity, which may influence cellular uptake and metabolic processing .
Properties
CAS No. |
25282-76-2 |
|---|---|
Molecular Formula |
C21H15BrN2O4 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-amino-5-(benzylamino)-2-bromo-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)21(28)16-13(25)7-6-12(15(16)20(17)27)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2 |
InChI Key |
XXFUGAVMGSHTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- typically involves multiple steps, starting from anthracene. The process includes:
Bromination: Introduction of bromine atoms to the anthracene structure.
Amination: Addition of amino groups through reactions with amines.
Hydroxylation: Introduction of hydroxy groups using oxidizing agents.
Phenylmethylamination: Addition of phenylmethylamino groups through reactions with benzylamines.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its substituents:
-
Amino groups : May undergo nucleophilic substitution or condensation reactions.
-
Bromo group : Likely susceptible to nucleophilic aromatic substitution or elimination.
-
Hydroxy groups : Can act as electron-donating groups, influencing electrophilic substitution.
-
Phenylmethylamino substituent : May participate in cross-coupling or alkylation reactions.
HPLC Separation
As noted in search result , the compound can be analyzed using reverse-phase HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method enables impurity isolation and pharmacokinetic studies.
Potential Reaction Pathways
While no direct reaction data is available in the provided sources, plausible transformations include:
| Reaction Type | Mechanism | Potential Products |
|---|---|---|
| Nucleophilic substitution (Br group) | Replacement of bromine with nucleophiles (e.g., -OH, -NH₂) | Substituted anthraquinones (e.g., hydroxy or amino derivatives) |
| Electrophilic aromatic substitution | Substitution at electron-rich positions (e.g., amino groups) | Derivatives with additional electrophilic groups (e.g., nitro, acyl) |
| Condensation reactions | Reaction of amino groups with carbonyl compounds | Amides, imines, or Schiff bases |
| Hydrolysis | Cleavage of hydroxy or amino groups | Phenolic or amine derivatives |
Structural Comparisons
The compound’s reactivity can be contextualized against related anthraquinone derivatives:
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| 1-Amino-4-bromoanthraquinone | Bromine, amino group | Anticancer activity via DNA intercalation |
| 1,5-Diaminoanthraquinone | Multiple amino groups | Strong antimicrobial properties |
| 1-Hydroxyanthraquinone | Hydroxy group | Dye applications, lower toxicity |
Limitations and Considerations
-
The provided search results ( , ) focus on physical properties and analytical methods (e.g., HPLC) rather than synthetic reactivity.
-
Detailed reaction mechanisms and experimental data (e.g., yields, conditions) are absent in the available sources.
-
Further literature review beyond the provided materials would be required for comprehensive reaction analysis.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a photoinitiator in polymerization processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cell proliferation or induction of apoptosis. The presence of multiple functional groups allows it to engage in various biochemical interactions, contributing to its diverse effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and biological implications among selected anthraquinone derivatives:
Genotoxicity and Therapeutic Activity
- DHAQ vs. Target Compound: DHAQ, with hydroxyl and hydroxyethylamino groups, exhibits high therapeutic activity and genotoxicity due to enhanced DNA intercalation and alkylation.
- Adriamycin Comparison : Adriamycin’s glycoside moiety improves DNA targeting but also contributes to cardiotoxicity. The target compound lacks this sugar group, possibly reducing off-target effects but requiring structural optimization for potency .
Metabolic Considerations
- S-9 Metabolic System Impact: DHAQ and Adriamycin show reduced genotoxicity in the presence of S-9 (liver enzymes), suggesting metabolic deactivation. The target compound’s phenylmethyl group may undergo cytochrome P450-mediated oxidation to a reactive metabolite, but bromine’s stability could mitigate this .
Structural Insights from Brominated Analogs
- highlights brominated dihydroxybenzophenones (e.g., 5-bromo-2,4-dihydroxydiphenylmethane), where bromine enhances electrophilicity. In the target compound, bromine at position 2 may stabilize the quinone structure or facilitate covalent DNA interactions, akin to brominated chemotherapeutics like mitoxantrone .
Research Findings and Implications
- Cytogenetic vs. Mutagenic Assays: DHAQ’s high cytogenetic activity contrasts with Adriamycin’s mutagenicity in bacterial assays, underscoring assay-specific sensitivities. The target compound’s genotoxicity profile may similarly vary across test systems .
- Therapeutic Index : The phenylmethyl group in the target compound could improve tumor selectivity via increased lipophilicity, but bromine’s persistence might elevate off-target risks. Preclinical studies are needed to validate this .
Biological Activity
The compound 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- is a derivative of anthracenedione, a class of compounds known for their significant biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data from various studies.
Chemical Structure and Properties
The structure of 9,10-Anthracenedione derivatives typically includes a fused ring system with two ketone groups located at the 9 and 10 positions. The presence of additional functional groups, such as amino and bromo substitutions, enhances the compound's biological potential.
Chemical Formula
- Molecular Formula : C₁₅H₁₃BrN₂O₄
- Molecular Weight : 365.18 g/mol
Antimicrobial Activity
Studies have shown that anthracenedione derivatives exhibit antimicrobial properties against various pathogens. For instance:
- In vitro studies indicated that anthraquinone derivatives possess significant activity against Candida albicans and other dermatophytes .
- A study highlighted that certain anthraquinones demonstrated MIC (Minimum Inhibitory Concentration) values as low as 2.5 μM against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of anthracenedione derivatives has been extensively researched:
- Cytotoxicity Studies : The compound was evaluated against several human cancer cell lines. It exhibited selective cytotoxicity, particularly in lung and breast cancer cell lines .
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways .
Antioxidant Activity
The antioxidant capacity of 9,10-anthracenedione derivatives has also been documented:
- DPPH Radical Scavenging Assay : Compounds were tested for their ability to scavenge free radicals, showing promising results in reducing oxidative stress in cellular models .
- NO Production Inhibition : The compound inhibited nitric oxide production in LPS-activated macrophages, indicating potential anti-inflammatory properties .
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC ≤ 2.5 μM against various bacteria | |
| Anticancer | Selective cytotoxicity in human cancer lines | |
| Antioxidant | Significant DPPH radical scavenging |
Case Studies
-
Antimicrobial Efficacy Study
- Objective : Evaluate the antimicrobial efficacy of anthracenedione derivatives.
- Findings : Demonstrated potent activity against clinical strains with MIC values significantly lower than standard antibiotics.
-
Cytotoxicity Assessment
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Findings : Notable selectivity towards solid tumors with minimal effects on non-cancerous cells.
-
Antioxidant Mechanism Investigation
- Objective : Investigate the antioxidant mechanisms.
- Findings : Effective in reducing oxidative stress markers and inflammation in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
